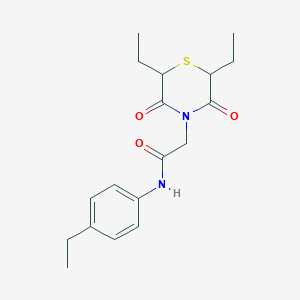

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide

Beschreibung

BenchChem offers high-quality 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-4-12-7-9-13(10-8-12)19-16(21)11-20-17(22)14(5-2)24-15(6-3)18(20)23/h7-10,14-15H,4-6,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHYQLUTXCJQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a thiomorpholine ring, an acetamide group, and a substituted phenyl moiety. Its unique chemical properties arise from the presence of two ethyl groups and various functional groups, which may influence its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.46 g/mol. The presence of the thiomorpholine ring is significant as it often contributes to the pharmacological properties of related compounds.

Structural Features

| Component | Description |

|---|---|

| Thiomorpholine Ring | Enhances solubility and bioactivity |

| Acetamide Group | Potential for enzyme inhibition |

| Substituted Phenyl Moiety | Influences interaction with biological targets |

Biological Activity

Preliminary studies suggest that compounds similar to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.

- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition : The acetamide structure may facilitate interactions with specific enzymes, leading to therapeutic effects.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |

| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |

| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |

The exact mechanism of action for 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is not fully elucidated. However, it is hypothesized that the compound may interact with biological targets through the following pathways:

- Enzyme Inhibition : The acetamide moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The phenyl group may facilitate binding to receptors that mediate cellular responses.

- Cell Membrane Interaction : The hydrophobic ethyl groups could enhance membrane penetration, affecting cellular signaling.

Case Studies

Research has highlighted several case studies involving structurally similar compounds that demonstrate promising biological activities:

- Antimicrobial Studies : A study on derivatives of thiomorpholine indicated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Cancer Cell Proliferation Inhibition : Research on related acetamides has shown significant reduction in the proliferation of various cancer cell lines, suggesting potential therapeutic applications.

- Toxicity Assessments : Toxicological evaluations have indicated that modifications in the substituents can lead to variations in cytotoxicity profiles, emphasizing the need for careful optimization in drug design.

Q & A

Q. How to address inconsistencies in biological activity across studies?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Batch Purity Analysis : Impurities >2% (e.g., unreacted intermediates) can skew results. Re-purify via preparative HPLC .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with DNA methyltransferases using X-ray crystallography .

- Environmental Impact : Develop QSAR models to predict ecotoxicity based on logP and biodegradation half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.